molecular formula C17H17ClN2O4S B2819467 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926032-05-5

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2819467
CAS No.: 926032-05-5
M. Wt: 380.84
InChI Key: AUVXHQMTAANOPY-UHFFFAOYSA-N
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Description

  • The benzenesulfonamide moiety is introduced via sulfonylation reactions. This typically involves reacting the intermediate oxazepine compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
  • Chlorination

    • The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the scalability of reaction conditions, cost of reagents, and environmental impact of by-products.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    • Formation of the Tetrahydrobenzo[f][1,4]oxazepine Ring

      • Starting from a suitable precursor such as 2-aminobenzoic acid, the oxazepine ring can be constructed through cyclization reactions involving ethylation and subsequent oxidation steps.
      • Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the ethyl group or the oxazepine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction

      • Reduction reactions can target the oxo group in the oxazepine ring, potentially converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Substitution

      • The chlorine atom in the compound can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Bases: Sodium hydride, pyridine, triethylamine.

      Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Major Products

      Oxidation Products: Hydroxylated derivatives.

      Reduction Products: Alcohol derivatives.

      Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

      Material Science:

    Biology

      Enzyme Inhibition: The benzenesulfonamide moiety is known for its ability to inhibit certain enzymes, making this compound a candidate for studying enzyme interactions.

      Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

    Medicine

      Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

      Cancer Research:

    Industry

      Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

      Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

    Mechanism of Action

    The mechanism of action of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group is known to bind to the active sites of enzymes, inhibiting their activity. The oxazepine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the benzenesulfonamide moiety and are known for their antimicrobial properties.

      Oxazepine Derivatives: Compounds such as oxazepam, which contain the oxazepine ring, are used in medicine for their anxiolytic and sedative effects.

    Uniqueness

      Structural Complexity: The combination of a benzenesulfonamide group with a tetrahydrobenzo[f][1,4]oxazepine ring is unique, providing distinct chemical and biological properties.

      The compound’s unique structure allows for diverse applications in various fields, from medicinal chemistry to material science.

    Properties

    IUPAC Name

    2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H17ClN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AUVXHQMTAANOPY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H17ClN2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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